Cyanazine
Overview
Description
Cyanazine is a triazine herbicide that was widely used in the United States during the 1980s and 1990s for the control of broadleaf weeds and annual grasses in crops such as maize. It is known for its potential carcinogenic effects, although studies have yielded mixed results. The herbicide has been the subject of various studies examining its synthesis, molecular structure, chemical reactions, and physical and chemical properties .
Synthesis Analysis
The synthesis of cyanazine-related compounds has been explored in several studies. For instance, naphthoxazines functionalized with a cyanate ester group have been synthesized under moderate conditions, including room temperature, which is a less energy-consuming process compared to general benzoxazine synthesis. This method also allows for shorter reaction pathways and results in polymers with higher thermal properties than typical polybenzoxazines . Additionally, copper(II) cyanate complexes have been prepared and characterized, revealing a two-dimensional square lattice polymeric structure when combined with methylpyrazine .
Molecular Structure Analysis
The molecular structure of cyanazine and its derivatives has been studied using various techniques. For example, the crystal structure of a diazine-bridged complex of copper(II) cyanate was determined using single-crystal X-ray diffraction, which showed a polymeric structure . The formation of inclusion complexes with cyclodextrins has also been investigated to improve the solubility and stability of cyanazine. These studies confirmed the successful encapsulation of cyanazine within the cyclodextrin cavity .
Chemical Reactions Analysis
Cyanazine undergoes various chemical reactions in the environment. Nitrosation of cyanazine in aqueous media can yield nitroso derivatives, which have been detected in soil samples from maize-cultured fields treated with cyanazine-containing herbicides . The hydrolysis of cyanazine in aqueous solutions of weak acids has also been studied, with the chloro group becoming labile and leading to the formation of an isolatable ether intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanazine and its complexes have been extensively analyzed. The thermal properties of cyanazine-functionalized polymers have been evaluated using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA), showing high char yield and glass transition temperature . The degradation of cyanazine using advanced oxidation processes has been studied, indicating that photoelectro-Fenton processes are highly effective for mineralization and removal of cyanazine from water . Furthermore, the formation of clathrates with β-cyclodextrin has been shown to enhance the water solubility, thermal stability, and herbicidal activity of cyanazine, making it more environmentally friendly .
Relevant Case Studies
Several case studies have been conducted to assess the impact of cyanazine on health and the environment. A study on the cancer incidence among pesticide applicators exposed to cyanazine did not find any clear, consistent associations between cyanazine exposure and any cancer analyzed, although the number of cases for certain cancers was small . Chronic toxicity and oncogenicity bioassays in rats with cyanazine have shown an increase in the incidence of mammary-gland tumors at higher concentrations, suggesting a potential risk that may be of low relevance to humans . Additionally, the removal of cyanazine from water using functionalized iron nanoparticles has been demonstrated to be an efficient and eco-friendly method .
Scientific Research Applications
Monitoring Cyanazine in Agriculture :
- Cyanazine is an effective herbicide belonging to the triazines group, primarily used for inhibiting photosynthesis in plants. Its monitoring is crucial in agricultural products. A study by Karimi-Maleh et al. (2021) focused on using a novel electrochemical strategy for cyanazine monitoring. They developed a biosensor using Pt and Pd doped CdO nanoparticle decorated SWCNTs composite for effective cyanazine level monitoring in food and water samples.
Impact on Soil Microbes :
- Cyanazine, when used as an herbicide, can affect soil microbial functions. Research by Xie Guo-hong (2008) investigated its effects on soil respiration, nitrification, and ammonification. It was found that Cyanazine inhibited soil respiration at higher doses and stimulated nitrification initially, but showed inhibitory effects later.
Enhancing Cyanazine Properties :
- Studies have been conducted to enhance the water solubility, thermostability, and herbicidal activity of cyanazine. For example, Gao et al. (2020) synthesized a clathrate of cyanazine-beta-cyclodextrin to improve its properties. This modification showed a significant enhancement in cyanazine's properties, making it more environment-friendly and efficient in usage.
Removal of Cyanazine from Water :
- The removal of cyanazine from water sources is a critical area of research. Ali et al. (2018) developed a nano-adsorbent using an eco-friendly method for cyanazine removal. This process proved to be efficient, quick, and environmentally friendly, offering a practical solution for treating water contaminated with cyanazine.
Use in Precision Agriculture :
- Cyanazine's application in precision agriculture was explored by Mohammadzamani and Rashidi (2009), who developed a Digital Management Map for Variable Rate Application of Cyanazine using GPS technology. This method aims to optimize herbicide usage, reducing environmental impact and enhancing efficiency in agricultural practices.
Safety And Hazards
properties
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZBPDKVEFVLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6 | |
Record name | CYANAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18082 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CYANAZINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023990 | |
Record name | Cyanazine | |
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Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanazine appears as colorless crystals. Non corrosive when dry. Used as a selective systemic herbicide., White solid; [Merck Index] Colorless solid; [CAMEO], WHITE CRYSTALLINE POWDER. | |
Record name | CYANAZINE | |
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Record name | Cyanazine | |
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Record name | CYANAZINE | |
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Solubility |
Solubility at 25 °C (g/l) in: benzene, 15; chloroform, 210; ethanol, 45; hexane, 15., In water, 170 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02 | |
Record name | CYANAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAZINE | |
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Density |
1.29 kg/l @ 20 °C, Bulk density of technical material: Fluffed 0.35 g/cc; packed 0.45 g/cc, 1.26 g/cm³ | |
Record name | CYANAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CYANAZINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Pressure |
0.00000014 [mmHg], 1.38X10-7 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible | |
Record name | Cyanazine | |
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Mechanism of Action |
A photosynthesis inhibitor. | |
Record name | CYANAZINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |
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Product Name |
Cyanazine | |
Color/Form |
White crystals | |
CAS RN |
21725-46-2 | |
Record name | CYANAZINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18082 | |
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Record name | Cyanazine | |
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Record name | Cyanazine [BSI:ISO] | |
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Record name | CYANAZINE | |
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Melting Point |
167.5-169 °C, 168 °C | |
Record name | CYANAZINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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